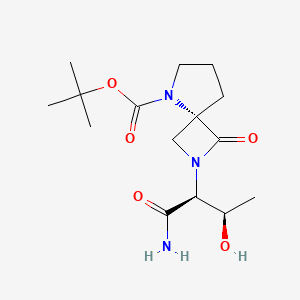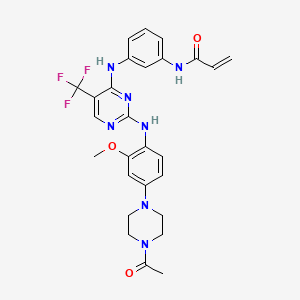
Rociletinib
Vue d'ensemble
Description
Le rociletinib est un inhibiteur de la tyrosine kinase du récepteur du facteur de croissance épidermique (EGFR) de troisième génération développé pour traiter les carcinomes bronchiques non à petites cellules avec des mutations spécifiques. Il a été conçu pour cibler et inhiber l'activité des formes mutées du récepteur du facteur de croissance épidermique, en particulier celles présentant la mutation de résistance T790M, qui est une cause fréquente de résistance aux inhibiteurs du récepteur du facteur de croissance épidermique de première génération .
Applications De Recherche Scientifique
Rociletinib has been extensively studied for its potential in treating non-small cell lung cancer with specific epidermal growth factor receptor mutations. It has shown significant activity against tumors harboring the T790M mutation, which is resistant to first-generation epidermal growth factor receptor inhibitors . Additionally, this compound has been explored as a probe for monitoring epidermal growth factor receptor mutations in lung cancer through radioiodination . Its applications extend to medicinal chemistry, where it serves as a model compound for developing new tyrosine kinase inhibitors .
Mécanisme D'action
Target of Action
Rociletinib is a potent, small molecule, irreversible tyrosine kinase inhibitor (TKI) that selectively targets mutant forms of the epidermal growth factor receptor (EGFR) while sparing wild-type EGFR . The primary targets of this compound are the mutated forms of EGFR, including the common activating mutations (L858R, Del19) and the T790M resistance mutation .
Mode of Action
This compound irreversibly binds to and inhibits signaling through these mutated forms of EGFR . This interaction with its targets leads to the inhibition of EGFR tyrosine kinase, which in turn blocks the downstream signaling pathways. This results in the inhibition of proliferation and induction of cell death in EGFR overexpressing cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR signaling pathway. EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to autophosphorylation of receptor tyrosine kinase. This initiates a variety of signaling pathways, including the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway, which are involved in cell proliferation and survival . By inhibiting the EGFR, this compound disrupts these pathways, leading to cell death .
Result of Action
The molecular effect of this compound is the inhibition of EGFR tyrosine kinase activity, which leads to the disruption of several key cell signaling pathways . At the cellular level, this results in the inhibition of cell proliferation and induction of cell death in EGFR-overexpressing cells . In clinical trials, this compound has shown activity in patients with EGFR-mutated non-small cell lung cancer (NSCLC) associated with the T790M resistance mutation .
Safety and Hazards
Orientations Futures
Despite the initial high response rates, patients on EGFR TKIs like Rociletinib will inevitably become resistant to treatment. The mechanisms of acquired resistance mainly include an altered EGFR signaling pathway, activation of aberrant bypassing pathways, downstream pathway activation, and histological/phenotypic transformations . The combination of targeted therapies is a promising strategy to treat osimertinib-resistant patients, and multiple clinical studies on novel combined therapies are ongoing .
Analyse Biochimique
Biochemical Properties
Rociletinib interacts with the epidermal growth factor receptor (EGFR), a protein that regulates cell proliferation and signal transduction . This compound is a small-molecule, orally available, mutant-selective covalent inhibitor of commonly mutated forms of EGFR .
Cellular Effects
This compound has been used in trials studying the treatment and prevention of non-small cell lung cancer . It has shown to significantly improve the efficacy of ABCG2 substrate chemotherapeutic agents in the transporter-overexpressing cancer cells .
Molecular Mechanism
This compound is an EGFR inhibitor active in preclinical models of EGFR-mutated NSCLC with or without T790M . It inhibits ABCG2-mediated drug efflux and increases intracellular accumulation of ABCG2 probe substrates .
Temporal Effects in Laboratory Settings
This compound has shown to have a variable exposure with up to 79% CV and no accumulation (3.7 hours half-life) . It has been observed that the only common dose-limiting adverse event was hyperglycemia .
Dosage Effects in Animal Models
In enzymatic experiments, this compound showed dose-dependent tumor response and better activity, which was verified in transgenic mice experiments .
Metabolic Pathways
This compound is involved in the EGFR signaling pathway, which controls the proliferation, growth, survival, and differentiation of cells . The mutated EGFR gene overproduces EGFR protein, which ultimately causes several types of cancer .
Transport and Distribution
This compound is orally available and is distributed within cells and tissues where it interacts with the EGFR . It inhibits ABCG2 efflux function, thus increasing the cellular accumulation of the transporter substrate anticancer drugs .
Subcellular Localization
This compound targets the EGFR, a transmembrane glycoprotein, and is localized at the cell membrane where it interacts with the receptor .
Méthodes De Préparation
Le rociletinib peut être synthétisé par une réaction de condensation impliquant des matières premières facilement accessibles telles que le 5-trifluorométhyl-uracile . La méthode de préparation implique plusieurs étapes, notamment la formation de composés intermédiaires et leurs réactions ultérieures dans des conditions contrôlées. La production industrielle de this compound implique généralement l'optimisation de ces voies de synthèse pour garantir un rendement élevé et la pureté du produit final .
Analyse Des Réactions Chimiques
Le rociletinib subit diverses réactions chimiques, notamment des réactions de substitution et de condensation. Les réactifs couramment utilisés dans ces réactions comprennent le trifluorométhyl-uracile et d'autres composés aromatiques. Les principaux produits formés à partir de ces réactions sont des composés intermédiaires qui conduisent finalement à la formation de this compound .
Applications de la recherche scientifique
Le this compound a été largement étudié pour son potentiel dans le traitement du cancer du poumon non à petites cellules présentant des mutations spécifiques du récepteur du facteur de croissance épidermique. Il a montré une activité significative contre les tumeurs hébergeant la mutation T790M, qui est résistante aux inhibiteurs du récepteur du facteur de croissance épidermique de première génération . De plus, le this compound a été étudié comme une sonde pour surveiller les mutations du récepteur du facteur de croissance épidermique dans le cancer du poumon par radio-iodation . Ses applications s'étendent à la chimie médicinale, où il sert de composé modèle pour le développement de nouveaux inhibiteurs de la tyrosine kinase .
Mécanisme d'action
Le this compound exerce ses effets en inhibant sélectivement l'activité des formes mutées du récepteur du facteur de croissance épidermique, y compris la mutation T790M. Il se lie de manière covalente au domaine tyrosine kinase du récepteur, empêchant son activation et les voies de signalisation subséquentes qui favorisent la croissance tumorale et la survie . Cette inhibition sélective contribue à surmonter la résistance aux inhibiteurs du récepteur du facteur de croissance épidermique de première génération et fournit une approche ciblée du traitement du cancer du poumon non à petites cellules .
Comparaison Avec Des Composés Similaires
Le rociletinib est comparé à d'autres inhibiteurs de la tyrosine kinase du récepteur du facteur de croissance épidermique de troisième génération tels que l'osimertinib et le nazartinib. Si tous ces composés ciblent la mutation T790M, le this compound a montré une activité minimale contre le récepteur du facteur de croissance épidermique de type sauvage, ce qui réduit le risque d'effets hors cible . L'osimertinib, d'autre part, a démontré une meilleure survie sans progression dans les essais cliniques et est actuellement le plus avancé en développement clinique . Le nazartinib présente également une sélectivité similaire aux mutants et épargne le récepteur du facteur de croissance épidermique de type sauvage .
Composés similaires
- Osimertinib
- Nazartinib
- Gefitinib
- Erlotinib
Propriétés
IUPAC Name |
N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3N7O3/c1-4-24(39)32-18-6-5-7-19(14-18)33-25-21(27(28,29)30)16-31-26(35-25)34-22-9-8-20(15-23(22)40-3)37-12-10-36(11-13-37)17(2)38/h4-9,14-16H,1,10-13H2,2-3H3,(H,32,39)(H2,31,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFOZJXAKZVRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F3N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025958 | |
| Record name | N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374640-70-6 | |
| Record name | Rociletinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374640706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rociletinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11907 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROCILETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72AH61702G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)

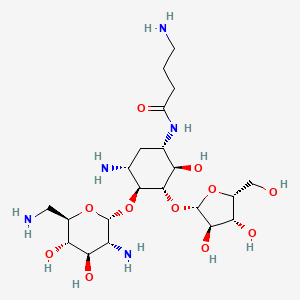
![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)

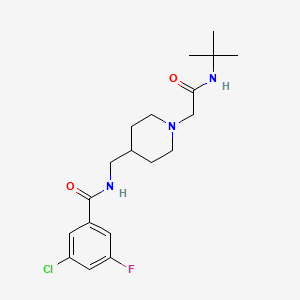
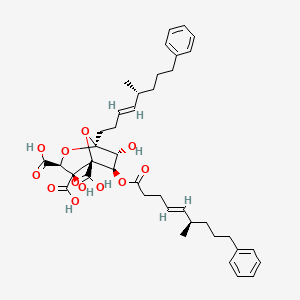
![[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid](/img/structure/B611925.png)


